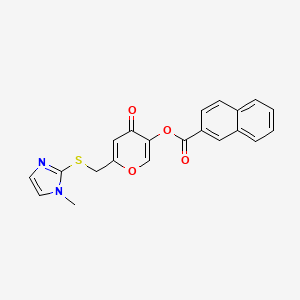

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate

货号:

B2822858

CAS 编号:

896310-38-6

分子量:

392.43

InChI 键:

RBAXPFPXQRDPDQ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate is a complex heterocyclic compound with the molecular formula C21H16N2O4S and a molecular weight of 392.4 . This reagent features a hybrid structure combining a 4-oxo-4H-pyran ring and a 1-methyl-1H-imidazole moiety linked by a thioether bridge, and is esterified with a 2-naphthoate group. The presence of the imidazole ring is of significant research interest as this heterocycle is a privileged scaffold in medicinal chemistry and is known to be a key pharmacophore in a wide range of therapeutic agents . Compounds containing this structure have demonstrated diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties in scientific literature . The specific structure of this compound, particularly the 4-oxo-4H-pyran core functionalized with various esters, has been identified in research as a key intermediate for exploring functional antagonism of G-protein coupled receptors (GPCRs) . Its mechanism of action in research settings is often attributed to potential interactions with enzyme active sites or biological receptors, facilitated by the electron-rich imidazole nitrogen atoms and the overall molecular geometry . This product is intended for non-human research applications only, specifically for use in chemical biology, pharmaceutical development, and as a synthetic intermediate or building block in organic chemistry. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound to investigate structure-activity relationships (SAR), develop new synthetic methodologies, and explore its potential applications in material science and drug discovery programs.

属性

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-23-9-8-22-21(23)28-13-17-11-18(24)19(12-26-17)27-20(25)16-7-6-14-4-2-3-5-15(14)10-16/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAXPFPXQRDPDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

4-((1-Methyl-1H-imidazol-2-yl)thio)-2-(prop-2-yn-1-ylthio)-6-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbonitrile (Compound 28)

- Core Structure : Pyrimidine ring (vs. pyran in the target compound).

- Substituents :

- (1-Methyl-1H-imidazol-2-yl)thio group at position 3.

- Propynylthio and trimethoxyphenyl groups at positions 2 and 6, respectively.

- Key Data :

- Comparison: The pyrimidine core may enhance π-π stacking interactions compared to the pyran ring.

Balamapimod (MKI-833)

- Core Structure: Quinolinecarbonitrile.

- Substituents: (1-Methyl-1H-imidazol-2-yl)thio group at position 4. Chlorophenylamino, methoxy, and piperidinyl-pyrrolidinyl groups.

- Key Data :

- Comparison: The quinoline core and extended substituents contribute to higher molecular weight and complexity.

Physicochemical Properties

常见问题

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazole (δ 7.2–7.5 ppm for aromatic protons) and pyran (δ 5.8–6.2 ppm for the α,β-unsaturated ketone) moieties. The thioether methylene (SCH₂) appears at δ 3.8–4.2 ppm .

- IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1720 cm⁻¹) and pyran-4-oxo group (C=O, ~1680 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, analogous imidazole derivatives show planar geometry for the pyran ring .

How can researchers resolve contradictions in biological activity data across different studies?

Q. Advanced

- Dose-Response Replication : Standardize assays (e.g., MIC for antimicrobial studies) using reference strains and controlled conditions to minimize variability .

- Metabolite Profiling : Identify degradation products (e.g., via LC-MS) that may interfere with bioactivity. The thioether linkage is prone to oxidation, forming sulfoxide derivatives that alter activity .

- Computational Validation : Compare molecular docking results (e.g., binding affinity to target enzymes) with experimental IC₅₀ values to identify discrepancies in assay conditions .

What experimental design considerations are essential for evaluating the compound's bioactivity?

Q. Advanced

- Split-Plot Designs : Use randomized block designs with hierarchical variables (e.g., concentration, exposure time) to account for batch-to-batch variability in synthesis .

- Longitudinal Stability Studies : Monitor bioactivity over time under physiological pH and temperature to assess the thioether bond’s stability .

- Positive/Negative Controls : Include known inhibitors (e.g., xanthine oxidase inhibitors for enzyme studies) and solvent-only controls to validate assay specificity .

What are the methodological challenges in assessing the stability of the thioether linkage under physiological conditions?

Q. Advanced

- Oxidative Degradation : The thioether group oxidizes to sulfoxide/sulfone derivatives in the presence of ROS (e.g., H₂O₂). Accelerated stability testing (40°C/75% RH) with LC-MS tracking is recommended .

- pH-Dependent Hydrolysis : The ester bond in the naphthoate group hydrolyzes in alkaline conditions (pH > 8). Use buffered solutions (pH 7.4) for in vitro assays to mimic physiological environments .

What are the key structural motifs in this compound that influence its pharmacological properties?

Q. Basic

- Imidazole-Thioether Moiety : Enhances lipophilicity and membrane permeability. The sulfur atom may coordinate with metal ions in enzyme active sites .

- Pyran-4-Oxo Group : Acts as a hydrogen-bond acceptor, critical for interactions with serine/threonine kinases .

- 2-Naphthoate Ester : Provides aromatic stacking interactions with hydrophobic pockets in target proteins (e.g., cytochrome P450 isoforms) .

How can computational methods be integrated with experimental data to predict the compound's reactivity or binding interactions?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility in aqueous vs. lipid environments to predict bioavailability .

- Docking Studies : Use AutoDock Vina to screen against target proteins (e.g., xanthine oxidase). Align results with experimental IC₅₀ values to refine scoring functions .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack (e.g., sulfur in the thioether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。